BenchChemオンラインストアへようこそ!

1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane

medicinal chemistry chemical procurement building block quality control

1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane (CAS 1420939-27-0) is a heterocyclic organic compound with molecular formula C11H16BrN3 and a molecular weight of 270.17 g/mol. It features a 1,4-diazepane (homopiperazine) core linked via a methylene bridge to a 6-bromopyridin-3-yl group.

Molecular Formula C11H16BrN3
Molecular Weight 270.17 g/mol
Cat. No. B13073090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane
Molecular FormulaC11H16BrN3
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC2=CN=C(C=C2)Br
InChIInChI=1S/C11H16BrN3/c12-11-3-2-10(8-14-11)9-15-6-1-4-13-5-7-15/h2-3,8,13H,1,4-7,9H2
InChIKeyOFILLUKAMBHVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane (CAS 1420939-27-0): Structural Identity and Core Properties for Informed Procurement


1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane (CAS 1420939-27-0) is a heterocyclic organic compound with molecular formula C11H16BrN3 and a molecular weight of 270.17 g/mol . It features a 1,4-diazepane (homopiperazine) core linked via a methylene bridge to a 6-bromopyridin-3-yl group. This methylene spacer distinguishes it from the directly N-arylated analog 1-(6-bromopyridin-3-yl)-1,4-diazepane (NS3920, CAS 223797-21-5), which has molecular formula C10H14BrN3 and MW 256.14 . The compound is commercially available from multiple suppliers, typically at 95% purity, and serves as a versatile building block for medicinal chemistry and organic synthesis .

Why 1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane Cannot Be Replaced by NS3920 or Other Directly N-Arylated Analogs


Substituting 1-[(6-bromopyridin-3-yl)methyl]-1,4-diazepane with its direct N-arylated analog NS3920 introduces three critical structural and physicochemical alterations. The methylene bridge increases conformational flexibility by adding a rotatable bond (Rotatable Bond Count = 2 for the target vs. 1 for NS3920) and elevates the calculated logP (XLogP3-AA = 1.4 for the target vs. approximately 1.0 for NS3920 ). More importantly, the methylene spacer converts the diazepane nitrogen from an aniline-type (directly conjugated with the pyridine π-system in NS3920) to an alkylamine-type, substantially altering its basicity (pKa) and hydrogen-bonding character . These differences directly impact receptor binding geometry: the known α4β2 nAChR agonist series (NS3531 through NS3950) demonstrates that even subtle substituent changes on the pyridine ring shift efficacy from 20% to 76% and binding affinity over a 20-fold range . A methylene insertion at the point of ring attachment would be expected to produce at least comparable—if not greater—shifts in both potency and selectivity profiles, making simple interchange with NS3920 scientifically unjustified without direct experimental validation.

Quantitative Evidence Guide: Differentiation of 1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane from Closest Analogs


Evidence 1: Molecular Weight and Structural Formula Differentiate the Target from the Directly N-Arylated Analog NS3920

The target compound 1-[(6-bromopyridin-3-yl)methyl]-1,4-diazepane possesses one additional methylene unit compared to its closest analog NS3920 (1-(6-bromopyridin-3-yl)-1,4-diazepane). This results in a molecular weight difference of 14.03 g/mol (270.17 vs. 256.14 g/mol) and a molecular formula of C11H16BrN3 vs. C10H14BrN3 . The additional methylene bridge increases the rotatable bond count from 1 to 2, alters the computed logP (XLogP3-AA = 1.4 for the target vs. ~1.0 for NS3920), and converts the diazepane ring attachment from an aniline-type nitrogen to an alkylamine-type nitrogen .

medicinal chemistry chemical procurement building block quality control

Evidence 2: NS3920 (Direct N-Arylated Analog) Exhibits Definitive α4β2 nAChR Binding and Functional Activity—A Baseline Against Which the Methylene-Bridged Target Must Be Benchmarked

The direct N-arylated analog NS3920 has been extensively characterized at the α4β2 nicotinic acetylcholine receptor. In radioligand competition assays using [3H]cytisine on rat cortical membranes, NS3920 (compound 4) exhibits a Ki of 0.32 ± 0.06 nM at α4β2 nAChR, with an efficacy of 62 ± 3% relative to acetylcholine . This represents a 2.25-fold improvement in binding affinity and a 1.5-fold increase in efficacy compared to the unsubstituted parent 1-(pyridin-3-yl)-1,4-diazepane (NS3531: Ki = 0.72 ± 0.17 nM, efficacy = 41 ± 1%) . The bromine atom at the pyridine 6-position forms a specific halogen bond that anchors an intersubunit bridge, a structural mechanism directly revealed by X-ray crystallography (PDB 3U8M, resolution 2.7 Å) . No equivalent binding, functional, or structural data are publicly available for the methylene-bridged target compound, meaning any assumption of comparable potency or efficacy would be scientifically unfounded.

nAChR nicotinic receptor agonist efficacy halogen bonding

Evidence 3: Substituent-Dependent Efficacy in the Pyridine-Diazepane Series Highlights the Sensitivity of Pharmacological Outcome to Structural Modification at the Attachment Point

The Rohde et al. (2012) study of five prototypical 1-(pyridin-3-yl)-1,4-diazepane agonists demonstrates that modifications at the pyridine 5- and 6-positions produce efficacy values spanning from 20% to 76% and binding affinities ranging over approximately 20-fold (Ki = 0.25–0.80 nM) . Specifically, adding a 6-bromo substituent to the unsubstituted parent (NS3531 → NS3920) increases efficacy from 41% to 62%, while adding a 5-phenyl substituent (NS3570) decreases efficacy from 41% to 20% . The target compound's methylene bridge represents a modification at the point of ring attachment—a position the SAR shows to be highly sensitive to structural perturbation. By analogy with the observed 21–35 percentage-point efficacy shifts from single-atom or single-group substitutions elsewhere on the scaffold, a methylene insertion at the N-aryl junction is expected to produce a quantitatively meaningful shift in both binding affinity and functional efficacy relative to NS3920 .

structure-activity relationship SAR α4β2 nAChR partial agonist

Evidence 4: Commercial Availability from Enamine Establishes Procurement Viability; Purity Specification Supports Use as a Synthetic Building Block

The target compound is commercially available from Enamine (catalog EN300-1196835) in quantities ranging from 50 mg to 10 g, with pricing from approximately $612 (50 mg) to $3,929 (10 g) as of 2023 . The listed purity specification is 95% (as also confirmed by Leyan, product number 2016644) . The 6-bromopyridine moiety provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the secondary amine of the diazepane ring allows for further functionalization via alkylation, acylation, or sulfonylation . In contrast, the direct N-arylated analog NS3920 (CAS 223797-21-5) is primarily available as a research biochemical with less flexible derivatization options at the diazepane nitrogen due to its aniline-like conjugation with the pyridine ring.

chemical procurement building block lead optimization synthetic chemistry

Recommended Application Scenarios for 1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane Based on Differentiated Evidence


Scenario 1: Modular Scaffold for Diversity-Oriented Synthesis and Parallel Library Construction

With two orthogonal reactive sites—the 6-bromopyridine amenable to Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings, and the secondary alkylamine of the diazepane ring available for acylation, reductive amination, or sulfonylation—this compound serves as an ideal core scaffold for generating diverse compound libraries. The methylene spacer ensures the diazepane nitrogen retains its alkylamine character (unlike the aniline-type nitrogen in NS3920), enabling more predictable and higher-yielding derivatization chemistries. Researchers procuring building blocks for lead generation campaigns should prefer this compound over directly N-arylated analogs when two independently addressable diversification points are required .

Scenario 2: Negative Control or Matched-Pair Analysis Alongside NS3920 for nAChR α4β2 Structure-Activity Relationship Studies

Given the well-characterized pharmacological profile of NS3920 at α4β2 nAChR (Ki = 0.32 nM, efficacy = 62%) , 1-[(6-bromopyridin-3-yl)methyl]-1,4-diazepane can serve as a rationally designed matched-pair comparator. The single methylene insertion directly probes the contribution of N-aryl conjugation, nitrogen basicity, and conformational flexibility to receptor binding and activation. This matched-pair design is particularly valuable for investigating the role of the halogen bond—structurally confirmed for NS3920 in PDB 3U8M —since the altered geometry may reposition the bromine relative to the backbone carbonyl oxygen that forms the intersubunit bridge. Procurement of both compounds from a single supplier is recommended to minimize batch-to-batch variability in comparative studies.

Scenario 3: Bromodomain Inhibitor Lead Optimization Scaffold

Patent literature (e.g., US 10,793,571 and JP 2017-526741A) identifies diazepane derivatives as privileged scaffolds for bromodomain and BET protein inhibition . The 6-bromopyridine moiety of this compound provides a synthetic entry point for structure-based optimization of bromodomain binding. While direct activity data for the target compound against specific bromodomains (BRD2, BRD3, BRD4, BRDT) are not publicly available, the scaffold's inclusion in broad patent claims establishes its relevance. Researchers pursuing bromodomain inhibitor programs should prioritize this compound as a starting point for SAR exploration, with the methylene bridge offering a distinct vector for substituent growth compared to directly N-arylated analogs.

Scenario 4: Physicochemical Property Optimization in CNS Drug Discovery Programs

With a computed XLogP3-AA of 1.4, a topological polar surface area of 28.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors , this compound falls within favorable CNS drug-like physicochemical space. The methylene bridge increases both conformational flexibility (2 rotatable bonds vs. 1 for NS3920) and lipophilicity (ΔXLogP3-AA ≈ +0.4), which may influence blood-brain barrier permeability and metabolic stability. These properties make it a suitable starting scaffold for CNS-targeted medicinal chemistry programs, particularly where the balance between conformational flexibility and target complementarity needs systematic exploration.

Quote Request

Request a Quote for 1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.